
1-(4-Bromophenyl)-1-methylhydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Bromophenyl)piperazine (hydrochloride)” is an analytical reference standard categorized as a piperazine . It’s used in research and forensic applications . “4-Bromophenylhydrazine hydrochloride” is used as a reagent in the preparation of acylsulfonamides, acylsulfamides and 9-bromo-2-ethenyl-7,12-dihydroindolo .
Synthesis Analysis
The preparation method of “4-bromophenylhydrazine hydrochloride” involves adding 37% concentrated hydrochloric acid, water, and zinc powder in a reaction solution .
Molecular Structure Analysis
The molecular formula of “1-(4-Bromophenyl)piperazine (hydrochloride)” is C10H13BrN2 • HCl . The molecular weight is 277.6 . The InChI code is InChI=1S/C10H13BrN2.ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H .
Physical And Chemical Properties Analysis
“1-(4-Bromophenyl)piperazine (hydrochloride)” is a crystalline solid . It has a solubility of 10 mg/ml in DMSO and PBS (pH 7.2) . The storage temperature is -20°C .
Applications De Recherche Scientifique
1-(1-(4-Bromophenyl)-1-methylhydrazine hydrochloridel)-1-methylhydrazine hydrochloride is widely used in scientific research and laboratory experiments. It is used as a reagent for the preparation of other compounds, such as 1-methyl-4-bromophenylhydrazine, which is used in the synthesis of drugs and pharmaceuticals. It is also used in the synthesis of other organic compounds, such as 1-methyl-4-bromophenylhydrazine hydrochloride, which is used in the synthesis of drugs and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(1-(4-Bromophenyl)-1-methylhydrazine hydrochloridel)-1-methylhydrazine hydrochloride is not yet fully understood. However, it is known that the compound is an aromatic compound and is capable of forming hydrogen bonds with other molecules. This may be responsible for its ability to act as a reagent in the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(1-(4-Bromophenyl)-1-methylhydrazine hydrochloridel)-1-methylhydrazine hydrochloride are not yet known. However, it is known that the compound is an aromatic compound and is capable of forming hydrogen bonds with other molecules. This may be responsible for its ability to act as a reagent in the synthesis of other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(1-(4-Bromophenyl)-1-methylhydrazine hydrochloridel)-1-methylhydrazine hydrochloride in laboratory experiments include its low cost, ease of use and availability. It is also relatively safe to use in laboratory experiments, as it is not toxic or hazardous. The main limitation of using this compound in laboratory experiments is that it is not very stable and can decompose when exposed to light or heat.
Orientations Futures
There are several potential future directions for the use of 1-(1-(4-Bromophenyl)-1-methylhydrazine hydrochloridel)-1-methylhydrazine hydrochloride. These include the development of new methods for the synthesis of the compound, the development of new applications for the compound in scientific research and laboratory experiments, and the development of new methods for the analysis of the compound. Additionally, further research on the biochemical and physiological effects of the compound may lead to new applications for the compound in the pharmaceutical and medical fields.
Méthodes De Synthèse
The synthesis of 1-(1-(4-Bromophenyl)-1-methylhydrazine hydrochloridel)-1-methylhydrazine hydrochloride involves the reaction of 4-bromophenylmethyl bromide with hydrazine hydrochloride in the presence of an acid catalyst such as hydrochloric acid. The reaction is carried out at room temperature and the resulting product is a white crystalline solid.
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-bromophenyl)-1-methylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-10(9)7-4-2-6(8)3-5-7;/h2-5H,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXHLDHVRYJFMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

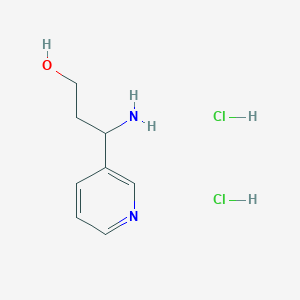
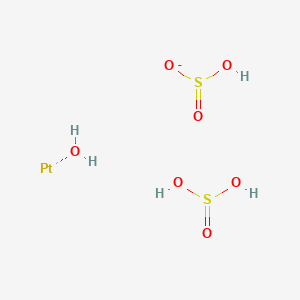

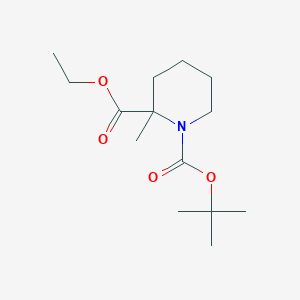
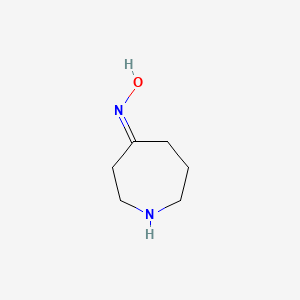
![4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98%](/img/structure/B6354032.png)
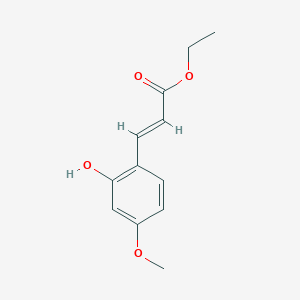
![(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B6354049.png)
![1-(4-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)phenyl)ethanone](/img/structure/B6354051.png)
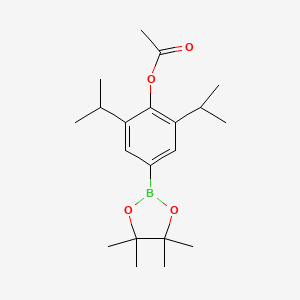

![N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide; 98%](/img/structure/B6354077.png)
![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)
